3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Medicinal chemists exploring imidazo[1,2-a]pyridine SAR face regioisomeric ambiguity between 2- and 3-substituted analogs, risking misassignment in biological assays. This analytically characterized 3-substituted standard (CAS 956018-40-9, ≥95% purity) resolves that gap. • Free piperazine NH enables direct conjugation to biotin, fluorophores, or photoaffinity labels without linker chemistry. • Low MW (216.28 g/mol) and Rule-of-Three compliance support fragment library inclusion. • Underexplored 3-substitution pattern offers novel IP potential in uncharted regioisomeric space.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
CAS No. 956018-40-9
Cat. No. B1415163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
CAS956018-40-9
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CN=C3N2C=CC=C3
InChIInChI=1S/C12H16N4/c1-2-6-16-11(9-14-12(16)3-1)10-15-7-4-13-5-8-15/h1-3,6,9,13H,4-5,7-8,10H2
InChIKeyXYCIUQFYKAYGNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine: Core Identity and Procurement Baseline


3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine (CAS 956018-40-9) is a heterocyclic small molecule (C₁₂H₁₆N₄, MW 216.28 g/mol) belonging to the imidazo[1,2-a]pyridine family, recognized as a privileged 'drug prejudice' scaffold in medicinal chemistry [1]. It features a piperazine ring linked via a methylene bridge to the 3-position of the fused imidazo[1,2-a]pyridine core, providing a free secondary amine handle for downstream functionalization [2]. The compound is commercially available as a research chemical with typical purity ≥95% and is classified for non-human research use only .

Why This Compound Cannot Be Interchanged with Other Analogs


The imidazo[1,2-a]pyridine-piperazine chemotype encompasses multiple regioisomeric and linker-variant subclasses, each with divergent pharmacological fingerprints. The 3-(piperazin-1-ylmethyl) substitution pattern places the basic piperazine nitrogen at a geometry distinct from the 2-substituted series, resulting in fundamentally different vectors for target engagement [1]. Directly attached piperazine analogs (without the methylene spacer) exhibit altered conformational flexibility and pKa profiles, while 2-aryl-substituted congeners introduce steric bulk that reshapes selectivity [2]. Binding data for the class demonstrate that seemingly minor structural modifications can shift receptor affinity by over 1,000-fold—for instance, 2-[4-(4-fluorophenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine shows weak dopamine D₃ binding (Ki = 3,100 nM), while the 6-iodo-2-(2-methoxyphenyl)piperazin-1-ylmethyl analog achieves sub-nanomolar D₄.₂ potency (EC₅₀ = 0.52 nM) [3][4]. Generic interchange without experimental validation of the specific positional isomer therefore risks selecting a compound with entirely non-overlapping biological activity.

Quantitative Differentiation Evidence Against Comparator Compounds


Regioisomeric Differentiation and Divergent Target Engagement

The 3-(piperazin-1-ylmethyl) substitution pattern is structurally and pharmacologically distinct from the more extensively characterized 2-substituted regioisomer. In the imidazo[1,2-a]pyridine system, substitution at the 3-position places the piperazine moiety adjacent to the bridgehead nitrogen, altering the vector of the basic amine relative to the 2-substituted series [1]. Published SAR from the 2-substituted series reveals that dopamine D₄ receptor affinity is exquisitely sensitive to the aryl substituent on the piperazine ring: the unsubstituted phenylpiperazine analog shows Ki values in the micromolar range at D₂ and D₃ receptors (Ki = 19,000 nM at D₂; Ki = 3,100 nM at D₃), while introduction of a 2-methoxyphenyl group yields potent D₄ agonists (PIP3EA, EC₅₀ = 3.0–4.5 nM) [2][3]. No comparable receptor profiling data have been published for the 3-substituted regioisomer, representing a critical data gap that necessitates empirical characterization rather than assumption of interchangeable pharmacology. The unsubstituted piperazine in the target compound offers a reactive handle for derivatization, enabling systematic exploration of the 3-position SAR space that is currently underexplored relative to the 2-position series [4].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Methylene Linker Effects on Conformation and pKa

The target compound contains a methylene (-CH₂-) spacer between the imidazo[1,2-a]pyridine core and the piperazine ring, distinguishing it from directly attached analogs such as 3-(piperazin-1-yl)imidazo[1,2-a]pyridine (CAS 853687-22-6). The presence of the methylene linker increases conformational degrees of freedom, potentially enabling the piperazine to adopt binding orientations inaccessible to the directly attached congener [1]. Computational studies on imidazo[1,2-a]pyridine derivatives demonstrate that the methylene linker alters the distance between the core and the piperazine nitrogen by approximately 1.5 Å compared to direct attachment, and modulates the calculated pKa of the piperazine secondary amine by approximately 0.5–1.0 log units due to altered through-bond inductive effects [2]. Both compounds share the C₁₂H₁₆N₄ molecular formula (MW 216.28 g/mol for the target vs. 202.26 g/mol for the directly attached analog C₁₁H₁₄N₄), but the target compound presents a distinct hydrogen-bonding geometry and solubility profile . This physicochemical differentiation is critical for fragment-based screening campaigns where linker geometry directly impacts hit rates and binding mode diversity.

Physicochemical Profiling Fragment-Based Drug Design Linker Optimization

Unsubstituted Piperazine as a Versatile Derivatization Handle

The target compound bears an unsubstituted piperazine moiety, providing a reactive secondary amine for direct diversification through amide coupling, reductive amination, sulfonamide formation, or arylation without requiring deprotection steps [1]. This contrasts with N-aryl-substituted piperazine analogs (e.g., 2-[4-(4-fluorophenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine) that preclude further N-functionalization. Imidazo[1,2-a]pyridine-piperazine derivatives have been validated as kinase inhibitor scaffolds: the 2-substituted series has yielded potent ATX allosteric inhibitors (IC₅₀ = 2.7 nM for compound 13c) with in vivo anti-fibrotic efficacy in a bleomycin-induced mouse lung fibrosis model at 60 mg/kg, demonstrating equivalent or superior potency to the clinical candidate GLPG-1690 [2]. Additionally, piperazine-linked imidazo[1,2-a]pyridine derivatives have shown cytotoxic activity against cancer cell lines: compounds 7h and 7i exhibited IC₅₀ values of 5.8 μM and 3.5 μM against HeLa cells, respectively, compared to paclitaxel (IC₅₀ = 2.8 μM), while compound 7h achieved IC₅₀ = 2.0 μM against HepG2 cells (paclitaxel IC₅₀ = 0.56 μM) [3]. The unsubstituted piperazine in the target compound positions it as a versatile intermediate for generating focused libraries targeting kinases, GPCRs, or enzymes, whereas pre-functionalized analogs constrain the accessible chemical space to a single vector. The DDR1 kinase inhibitory potential of imidazo[1,2-a]pyridine derivatives has been noted, with one compound in the series achieving IC₅₀ = 23.8 nM with selectivity over other kinases .

Kinase Drug Discovery Chemical Biology Covalent Inhibitor Design

Commercial Availability and Fragment-Like Procurement Profile

The target compound is commercially available from multiple vendors with a documented purity specification of ≥95% (typical), offered in quantities from 50 mg to 1 g, with the Biosynth brand (via CymitQuimica) providing a catalog reference (3D-GNB01840) for reproducible resupply . In contrast, many 2-aryl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine analogs (e.g., 2-(biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine, CAS 727975-40-8) are available only through custom synthesis or single-vendor sources, introducing lead time variability and batch-to-batch inconsistency risks . The target compound's relative structural simplicity (no aryl substituents, no chiral centers) facilitates quality control by standard analytical methods (HPLC, NMR, LC-MS) and reduces the likelihood of regioisomeric impurities that can confound biological assay interpretation. The unsubstituted core also enables direct use as a fragment in fragment-based drug discovery (FBDD) campaigns, adhering to the Rule of Three (MW 216 < 300; clogP estimated < 3; H-bond donors ≤ 3; H-bond acceptors ≤ 3) [1]. This positions the compound as a procurement-efficient entry point for both medicinal chemistry optimization and fragment screening, whereas substituted analogs incur higher cost, longer lead times, and narrower applicability.

Chemical Procurement Research Supply Chain Fragment Library

Differential Receptor Selectivity Fingerprint by Regiochemistry

While the target compound itself lacks published receptor binding data, the broader imidazo[1,2-a]pyridine class exhibits a well-documented regiochemical dependence of receptor selectivity. The 2-substituted imidazo[1,2-a]pyridine series has been extensively profiled at dopamine receptor subtypes, with 2-[(4-phenylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridines demonstrating D₄ selectivity (order of scaffold preference: imidazo[1,2-a]pyridine > benzofuran > benzothiophene > pyrrole) [1]. The lead compound PIP3EA (2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine) is a potent D₄ partial agonist (EC₅₀ = 3.0 nM, 46% efficacy in mitogenesis; EC₅₀ = 4.5 nM, 57% efficacy in GTPγS binding) that induces penile erection in rats via a D₄-selective mechanism blocked by L-745,870 [1]. Conversely, 2-[4-(4-fluorophenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine shows only weak binding across D₂ (Ki = 19,000 nM), D₃ (Ki = 3,100 nM), and 5-HT₁A (Ki = 3,600 nM), demonstrating that para-substitution alone dramatically alters the selectivity profile [2]. The 3-substituted regioisomer (target compound) presents the piperazine moiety in a different geometric relationship to the imidazo[1,2-a]pyridine core, which is predicted to shift the pharmacophore vectors and potentially access receptor subtypes or binding modes not engaged by the 2-substituted series [3]. This regiochemical differentiation is particularly relevant for GPCR and kinase targets where the relative orientation of the basic amine and aromatic scaffold dictates subtype selectivity.

GPCR Pharmacology Dopamine Receptor Serotonin Receptor Selectivity Profiling

Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Library Construction for Kinases and GPCRs

The target compound's low molecular weight (216.28 g/mol), compliance with the Rule of Three, and unsubstituted piperazine derivatization handle make it ideally suited for fragment library inclusion. The imidazo[1,2-a]pyridine scaffold is a validated 'drug prejudice' core with demonstrated kinase inhibitory activity (ATX IC₅₀ = 2.7 nM for lead analog 13c; DDR1 IC₅₀ = 23.8 nM for a related analog) [1]. The free piperazine amine enables rapid parallel derivatization into amides, sulfonamides, ureas, and N-aryl analogs for fragment growth and SAR exploration, directly addressing the procurement need for a versatile, multi-vector fragment starting point.

Underexplored 3-Substituted Pharmacophore Exploration

The 3-position substitution pattern is significantly less characterized than the 2-substituted series. The well-documented D₄ receptor pharmacology of 2-substituted analogs (PIP3EA EC₅₀ = 3.0–4.5 nM) establishes receptor engagement potential for the scaffold class, while the 3-substituted regioisomer remains pharmacologically uncharted [2]. This compound serves as the entry point for systematic exploration of 3-substituted imidazo[1,2-a]pyridine SAR, addressing a documented gap in the medicinal chemistry literature where 2-substituted analogs dominate the published record. Procurement enables novel IP generation in an underexploited regioisomeric space.

Chemical Biology Probe Development via Piperazine Conjugation

The free piperazine NH provides a direct conjugation site for biotin tags, fluorophores (e.g., BODIPY, fluorescein), or photoaffinity labels (diazirine, benzophenone) without requiring linker chemistry or protecting group manipulation. The imidazo[1,2-a]pyridine core has been validated in cellular models, with piperazine-linked derivatives demonstrating cytotoxicity in HeLa (IC₅₀ = 3.5–5.8 μM), HepG2 (IC₅₀ = 2.0–9.8 μM), and MDA-MB-231 (IC₅₀ = 6.9 μM) cancer cell lines, and in vivo anti-fibrotic efficacy in mouse models [3]. The unsubstituted core enables researchers to conjugate functional probes directly to the piperazine nitrogen, generating target-engagement tools without altering the imidazo[1,2-a]pyridine pharmacophore geometry.

Reference Standard for Regioisomeric Purity Assessment

In synthetic campaigns producing 3-substituted imidazo[1,2-a]pyridine derivatives, the target compound (CAS 956018-40-9, ≥95% purity) serves as an authentic reference standard for confirming regioisomeric identity by HPLC, LC-MS, and NMR . This is particularly critical given that 2-substituted and 3-substituted regioisomers share identical molecular formula (C₁₂H₁₆N₄) and similar chromatographic behavior, creating a risk of regioisomeric misassignment. Procurement of the analytically characterized 3-substituted standard enables unambiguous identification and quantification of the desired regioisomer in reaction mixtures and purified products.

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